3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine
Description
Properties
CAS No. |
4733-21-5 |
|---|---|
Molecular Formula |
C24H18N4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-imino-N,5-diphenylphenazin-2-amine |
InChI |
InChI=1S/C24H18N4/c25-19-15-24-22(16-21(19)26-17-9-3-1-4-10-17)27-20-13-7-8-14-23(20)28(24)18-11-5-2-6-12-18/h1-16,25-26H |
InChI Key |
FUUNETATXBTDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of Dinitrobenzenediamine Precursors
- The synthesis begins with the reaction of N-phenyl-1,2-benzenediamine with 1,5-difluoro-2,4-dinitrobenzene in ethanol under argon atmosphere at room temperature.
- The reaction mixture rapidly changes color, and a red crystalline precipitate forms within minutes.
- Refluxing for 12 to 24 hours promotes complete reaction, after which the precipitate is filtered and washed to yield the dinitrobenzenediamine intermediate (compound 7a).
- Yields are typically high, around 85-98%, with melting points near 219-220 °C.
Hydrogenation and Air Oxidation to Form Quinoxalino[2,3-b]phenazines
- The dinitrobenzenediamine intermediates are subjected to catalytic hydrogenation to reduce nitro groups to amines, yielding tetraamines.
- Subsequent air oxidation in dichloromethane (DCM) at approximately 20 °C leads to the formation of the quinoxalino[2,3-b]phenazine core.
- The color changes from brown to green over several days, indicating progression of cyclization and oxidation steps.
- This step is crucial for the formation of the zwitterionic 5,7-diphenyl-5H,12H-quinoxalino[2,3-b]phenazine (compound 3a).
Cyclization Mechanism
- The mechanism involves nucleophilic attack of the diphenylamine moiety on the imine nitrogen, facilitating ring closure.
- The process proceeds through intermediate species (e.g., phenazine 14 and species 12), with loss of ammonia molecules and oxidation steps.
- The final product is a zwitterionic heterocycle stabilized by resonance.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of dinitrobenzenediamine (7a) | N-phenyl-1,2-benzenediamine + 1,5-difluoro-2,4-dinitrobenzene in EtOH, argon atmosphere | ~20 °C (room temp) | 12-24 hours reflux | 85-98 | Red crystalline precipitate formed |
| Hydrogenation | Catalytic hydrogenation of dinitro compound | Room temp | Several hours | - | Converts nitro groups to amines |
| Air oxidation and cyclization | Air exposure in DCM | ~20 °C | Up to 7 days | Good | Color change from brown to green |
Spectroscopic and Analytical Data
- UV-Vis absorption spectra show characteristic peaks during the cyclization process: initial tetraamine shows λmax at 241 nm, which disappears as new absorptions at 283 and 472 nm appear.
- Over time, the absorption at 472 nm decreases, and the spectrum resembles that of the final quinoxalino[2,3-b]phenazine with a green color.
- Mass spectrometry (FAB) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 532 for compound 7a).
- Melting points and elemental analysis data align with theoretical values, confirming purity and identity.
Summary of Research Findings
- The regiospecific synthesis developed allows for high-yield preparation of 5,7-disubstituted quinoxalino[2,3-b]phenazines, including the target compound.
- The synthetic route avoids formation of isomeric mixtures common in earlier methods, simplifying purification.
- The zwitterionic nature of the final product has been confirmed by spectroscopic and crystallographic studies.
- The methods enable further functionalization, such as methylation, to yield derivatives with distinct optical properties.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the imine group to an amine group, affecting the compound’s reactivity.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted phenazine compounds.
Scientific Research Applications
Antimalarial Activity
One of the most promising applications of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine is its role as an antimalarial agent. Research has indicated that derivatives of this compound exhibit potent inhibitory effects against the human malaria parasite, particularly Plasmodium falciparum. The compound's analogues have demonstrated low IC50 values, indicating high potency against multiple stages of the malaria life cycle, including asexual blood stages and gametocytes .
Case Study: Pantothenamide Analogues
A study focused on pantothenamide analogues revealed that compounds structurally related to 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine showed resistance to metabolic degradation and significant antimalarial activity. These findings suggest that such compounds could be developed into effective therapeutic agents for malaria treatment .
Anticancer Properties
The compound also shows promise in anticancer research. Its structural characteristics allow it to interact with various biological targets implicated in cancer progression. For instance, phenazine derivatives have been explored for their ability to inhibit cancer cell proliferation.
Case Study: Phenazine Derivatives in Cancer Treatment
Research documented the synthesis of phenazine-based compounds that exhibited significant cytotoxicity against various cancer cell lines. These derivatives were found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis .
Antioxidant Activity
Another area of interest is the antioxidant properties of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Research Findings
Studies have demonstrated that phenazine derivatives can scavenge free radicals effectively, suggesting their potential use as therapeutic agents in conditions characterized by oxidative stress .
Synthesis and Characterization
The synthesis of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine involves complex chemical reactions that yield compounds with specific structural features conducive to biological activity.
Synthesis Methodology
Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound. Techniques such as air oxidation and cyclization reactions have been optimized to enhance product purity and functionality .
Mechanism of Action
The mechanism of action of 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and amine groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenazinamine,8-ethoxy-3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl (CAS: 32567-49-0)
This compound shares a phenazine core with the target molecule but differs in substituents:
- Molecular Formula : C₂₉H₂₈N₄O (vs. C₂₄H₁₈N₄)
- Molecular Weight : 448.56 g/mol (vs. 362.43 g/mol)
- Key Substituents: An ethoxy group at position 6. An isopropylimino group replacing the simpler imino group.
- The isopropylimino group introduces steric hindrance, which may reduce reactivity compared to the target compound’s unsubstituted imino group.
- Data Gaps: No experimental melting point, boiling point, or pKa values are available, limiting direct comparisons .
N,5-Bis(4-ethoxyphenyl)-3,5-dihydro-3-imino-2-phenazinamine (CAS: 24028-58-8)
This derivative features 4-ethoxyphenyl groups at both N- and 5-positions:
- The absence of a phenyl group at the 5-position (replaced by 4-ethoxyphenyl) modifies π-stacking interactions in materials applications.
- Data Gaps: No physicochemical or application data are publicly reported.
General Trends in Phenazine Derivatives
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, carbonyl) typically lower pKa values, enhancing acidity.
- Bulky substituents (e.g., isopropyl, ethoxy) reduce crystallinity and melting points.
- Molecular Weight Correlations : Higher molecular weights correlate with increased boiling points and densities but decreased solubility in polar solvents.
Comparative Data Table
Biological Activity
3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine is a member of the phenazine family, known for its diverse biological activities. This compound exhibits potential in medicinal chemistry due to its unique structural attributes, which may influence its reactivity and biological interactions.
Structural Characteristics
The chemical structure of 3,5-dihydro-3-imino-N,5-diphenyl-2-phenazinamine features a phenazinamine backbone with additional diphenyl and imino functional groups. These functional groups are crucial for the compound's biological activity, as they can participate in various biochemical reactions:
- Imino Group : Capable of nucleophilic addition reactions.
- Phenazine Moiety : Engages in redox reactions due to its electron-rich nature.
Biological Activities
Research indicates that phenazines, including 3,5-dihydro-3-imino-N,5-diphenyl-2-phenazinamine, possess several significant biological activities:
- Antimicrobial Properties : This compound has shown effectiveness against various microbial strains. Its mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells. The specific pathways and mechanisms involved are still under investigation but may include the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
- Cellular Interaction : Interaction studies highlight the compound's potential to influence cellular components such as proteins and nucleic acids. This may affect cellular signaling pathways, although detailed mechanisms require further exploration.
Case Studies and Research Findings
Several studies have investigated the biological activity of related phenazine compounds, providing insights into their pharmacological profiles:
- Study on Antimicrobial Activity : A comparative analysis showed that 3,5-dihydro-3-imino-N,5-diphenyl-2-phenazinamine exhibited stronger antimicrobial effects than its analogs. The study utilized various bacterial strains to assess efficacy and establish minimum inhibitory concentrations (MICs) .
- Cancer Cell Line Studies : In vitro experiments demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (e.g., MDA-MB-231) at specific concentrations. The results indicated a dose-dependent response with significant apoptotic activity observed at higher doses .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3,5-dihydro-3-imino-N,5-diphenyl-2-phenazinamine, a comparison with structurally similar compounds is informative:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Phenazinamine | C12H10N2 | Similar phenazine core; variations in substituents |
| 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl | C20H20N2 | Contains cyclohexyl group; altered sterics |
| 1-Hydroxyphenazine | C12H9N | Hydroxyl substitution; different electronic properties |
The unique combination of diphenyl and imino groups distinguishes this compound from others in the phenazine family. This configuration may influence its solubility, reactivity, and biological interactions differently compared to other similar compounds .
Q & A
Q. What are the recommended synthetic routes for 3,5-Dihydro-3-imino-N,5-diphenyl-2-phenazinamine, and how can computational methods optimize these pathways?
- Methodological Answer : Synthetic routes for this compound can be optimized using computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict viable intermediates and transition states. Integrated Computational-Experimental Design (ICReDD) frameworks enable rapid screening of reaction conditions (e.g., solvent, catalyst, temperature) by combining computational predictions with high-throughput experimental validation. This reduces trial-and-error approaches and establishes a feedback loop where experimental data refine computational models .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing imino and phenyl substituents.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and elemental composition validation.
- FT-IR Spectroscopy : To identify functional groups (e.g., C=N stretching bands).
Comparative analysis with computational spectral simulations (e.g., using Gaussian software) enhances structural validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particulates.
- Waste Disposal : Segregate chemical waste according to institutional guidelines for nitrogen-containing aromatic compounds.
Advanced labs must adhere to protocols outlined in institutional Chemical Hygiene Plans, including 100% compliance on safety exams before experimental work .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A full factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
Q. What methodologies are used to resolve contradictions between experimental data and theoretical predictions for its reaction mechanisms?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : To distinguish between competing mechanisms (e.g., radical vs. ionic pathways).
- Transition State Theory (TST) : Compare computed activation energies (using software like Gaussian or ORCA) with experimental Arrhenius plots.
- Microkinetic Modeling : Integrate experimental rate data with computational intermediates to refine mechanistic hypotheses.
Discrepancies often arise from solvent effects or unaccounted intermediates; iterative refinement of computational models using experimental feedback is critical .
Q. How do advanced process control strategies enhance the scalability of its synthesis in chemical engineering contexts?
- Methodological Answer :
- Membrane Separation : Continuous purification of intermediates via nanofiltration membranes (CRDC subclass RDF2050104) reduces batch-to-batch variability.
- Process Simulation : Aspen Plus or COMSOL models optimize reactor design (e.g., plug-flow vs. CSTR) for heat/mass transfer efficiency.
- Real-Time Analytics : In-line FT-IR or Raman spectroscopy monitors reaction progress, enabling adaptive control loops for critical parameters (e.g., pH, temperature) .
Data Management and Integrity
Q. How can researchers ensure data security and reproducibility in computational studies of this compound?
- Methodological Answer :
- Encrypted Databases : Store computational inputs/outputs (e.g., .log/.chk files) using AES-256 encryption.
- Version Control : Track changes in computational workflows via Git repositories.
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable through platforms like Zenodo or institutional repositories.
Chemical software with built-in audit trails (e.g., Schrödinger LiveDesign) enhances reproducibility .
Tables for Methodological Reference
Table 1 : Example Factorial Design Matrix for Reaction Optimization
| Experiment | Temperature | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80°C | Pd/C | DMF | 62 |
| 2 | 100°C | CuI | Toluene | 78 |
| ... | ... | ... | ... | ... |
Table 2 : Key Spectroscopic Benchmarks for Structural Validation
| Technique | Expected Signal (Target Compound) | Reference Compound (e.g., Phenazine) |
|---|---|---|
| 1H NMR | δ 7.2–7.8 (m, aromatic), δ 3.1 (s, NH) | δ 7.5–8.1 (m, aromatic) |
| 13C NMR | δ 155 (C=N), δ 125–140 (aromatic C) | δ 130–145 (aromatic C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
